![molecular formula C24H30Cl2N4O B10790471 4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790471.png)
4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a carboxamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with p-tolylmagnesium bromide to form the intermediate compound. This intermediate is then reacted with piperidine and piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to act as an antagonist at the human cannabinoid CB1 receptor, inhibiting the receptor’s activity and affecting various signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in modulating neurological functions.
Comparison with Similar Compounds
Similar Compounds
Cyclizine: Another piperazine derivative with antihistamine properties.
Meclizine: Similar structure but used primarily for its antiemetic effects.
Hydroxyzine: Known for its sedative and anxiolytic properties.
Uniqueness
4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide stands out due to its specific interaction with the cannabinoid CB1 receptor, which is not a common target for many piperazine derivatives. This unique mechanism of action makes it a valuable compound for research in neuropharmacology and related fields .
Properties
Molecular Formula |
C24H30Cl2N4O |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)-(4-methylphenyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H30Cl2N4O/c1-18-5-7-19(8-6-18)23(21-10-9-20(25)17-22(21)26)28-13-15-29(16-14-28)24(31)27-30-11-3-2-4-12-30/h5-10,17,23H,2-4,11-16H2,1H3,(H,27,31) |
InChI Key |
SYVLQVMWFLSCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C(=O)NN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide](/img/structure/B10790389.png)
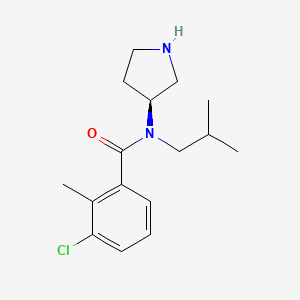
![2-(1-(3,5-diethoxy-4-(1H-pyrrol-1-yl)benzyl)piperidin-4-ylamino)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide](/img/structure/B10790401.png)

![N-(1-(3-ethoxy-5-(tetrahydro-2H-pyran-4-yloxy)benzyl)piperidin-4-yl)-5-(ethylsulfonyl)benzo[d]oxazol-2-amine](/img/structure/B10790416.png)
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790431.png)
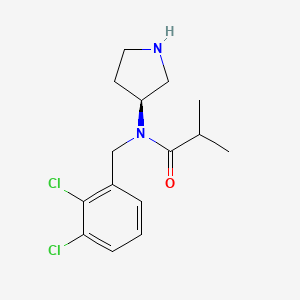

![2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)
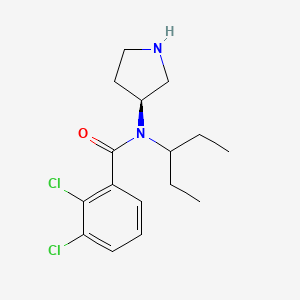
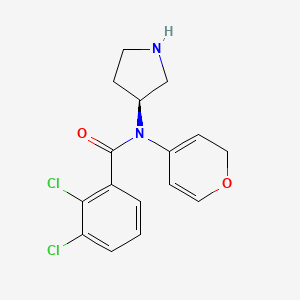
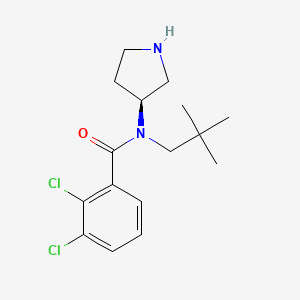
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790456.png)
![[125I]1-(2-iodophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxylate](/img/structure/B10790477.png)
